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Introduction

Alternative splicing, a crucial mechanism for generating proteomic diversity, is frequently
dysregulated in cancer, contributing to tumor initiation, progression, and therapeutic resistance.
The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in
regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. T025 is a
potent and orally active pan-CLK inhibitor that has emerged as a valuable tool for studying the
role of alternative splicing in cancer. By inhibiting CLK activity, T025 modulates the
phosphorylation status of SR proteins, leading to widespread changes in alternative splicing
events, particularly exon skipping. This application note provides a comprehensive overview of
T025, its mechanism of action, and detailed protocols for its use in cancer research.

Mechanism of Action

T025 exerts its biological effects by inhibiting the kinase activity of all four CLK isoforms (CLK1,
CLK2, CLK3, and CLK4) with high potency.[1][2] CLKs are responsible for phosphorylating SR
proteins, which are essential components of the spliceosome. Phosphorylation of SR proteins
is critical for their localization to nuclear speckles and their subsequent recruitment to pre-
MRNA to define exon-intron boundaries.
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By inhibiting CLKs, T025 prevents the proper phosphorylation of SR proteins. This leads to the
accumulation of hypophosphorylated SR proteins, which remain sequestered in nuclear
speckles and are unable to efficiently participate in splice site selection. The consequence of
this is a global alteration of alternative splicing patterns, with a predominant effect being the
skipping of exons.[2][3] This disruption of normal splicing can lead to the production of non-
functional or dominant-negative protein isoforms, ultimately impacting cancer cell proliferation,

survival, and migration.[4]

Data Presentation
Y ] hibiti il

Kinase Dissociation Constant (Kd) (nM)
CLK1 4.8

CLK2 0.096

CLK3 6.5

CLK4 0.61

Table 1: Kinase inhibitory activity of T025. Data compiled from multiple sources.[1][2]

Anti-proliferative Activity of T025 in Cancer Cell Lines

T025 exhibits a broad anti-proliferative effect across a wide range of hematological and solid
tumor cell lines, with IC50 values typically in the nanomolar range.[1][5] The sensitivity to T025
has been correlated with high expression levels of CLK2 and amplification of the MYC

oncogene.[3]
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Cancer Type Cell Line IC50 (nM)
Breast Cancer MDA-MB-468 ~50
Breast Cancer SK-BR-3 ~100
Breast Cancer MCF7 ~150

Lung Cancer NCI-H1048 ~75
Leukemia MV-4-11 30.1

Table 2: Representative IC50 values of T025 in various cancer cell lines. This is a partial list,
and IC50 values can vary between studies and experimental conditions. The general IC50
range for T025 across 240 cell lines is 30-300 nM.[1][5]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of
T025 in cancer cell lines.

Materials:

e Cancer cell line of interest

o Complete cell culture medium
e T025 (dissolved in DMSO)

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

e Microplate reader
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Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL of complete
medium. Incubate for 24 hours at 37°C and 5% CO2.

Prepare serial dilutions of T025 in complete medium. The final concentrations should
typically range from 1 nM to 10 uM. Also, prepare a vehicle control (DMSO) at the same final
concentration as the highest T025 concentration.

Remove the medium from the wells and add 100 pL of the T025 dilutions or vehicle control.
Incubate for 72 hours.

Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Phosphorylated SR
Proteins

This protocol describes the detection of changes in SR protein phosphorylation upon T025

treatment.

Materials:

Cancer cell line of interest
Complete cell culture medium
T025 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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o BCA protein assay kit

o SDS-PAGE gels

o PVDF membrane

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies:

o Anti-phospho-SR (Ser/Arg-rich) protein antibody (e.g., mAb104)

o Antibody against a specific SR protein (e.g., anti-SRSF1, anti-SRSF2)

o Loading control antibody (e.g., anti-B-actin, anti-GAPDH)

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Seed cells in a 6-well plate and grow to 70-80% confluency.

e Treat cells with T025 at a concentration around the IC50 value for 6-24 hours. Include a
vehicle control.

e Lyse the cells in ice-cold lysis buffer.

o Determine the protein concentration of the lysates using the BCA assay.

o Denature 20-30 pg of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
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e Incubate the membrane with the primary antibody against phosphorylated SR proteins
overnight at 4°C. Recommended starting dilution for mAb104 is 1:1000.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and develop the blot using a chemiluminescent substrate.

» To analyze total SR protein levels, the membrane can be stripped and re-probed with an
antibody against a specific SR protein. A loading control should also be probed on the same
membrane.

Protocol 3: RNA Sequencing and Alternative Splicing
Analysis

This protocol provides a workflow for identifying T025-induced changes in alternative splicing.
Procedure:

o Cell Treatment and RNA Extraction: Treat cancer cells with T025 (at a concentration around
the IC50) and a vehicle control for 24 hours. Extract total RNA using a suitable kit (e.qg.,
RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN score > 8.

» Library Preparation and Sequencing: Prepare RNA sequencing libraries using a strand-
specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, lllumina).
Perform paired-end sequencing on an lllumina platform (e.g., NovaSeq) to a depth of at least
30 million reads per sample.

» Bioinformatic Analysis:
o Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

o Read Alignment: Align the reads to the reference human genome (e.g., GRCh38) using a
splice-aware aligner such as STAR.

o Alternative Splicing Analysis: Use software packages like rMATS or DEXSeq to identify
and quantify differential alternative splicing events between T025-treated and control

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

samples. These tools can identify events such as skipped exons (SE), mutually exclusive
exons (MXE), alternative 5' and 3’ splice sites (A5SS, A3SS), and retained introns (RI).

o Visualization: Use tools like Sashimi plots to visualize the alternative splicing events for

specific genes of interest.
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Caption: Mechanism of action of T025 in cancer cells.
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Caption: Experimental workflow for studying T025.
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Caption: T025's impact on signaling pathways.

Conclusion
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T025 is a powerful chemical probe for dissecting the intricate role of alternative splicing in
cancer biology. Its high potency and specificity for CLK kinases allow for the targeted disruption
of the splicing machinery, leading to significant anti-tumor effects, particularly in cancers with
high CLK2 expression or MYC amplification. The detailed protocols provided in this application
note will enable researchers to effectively utilize T025 to investigate the functional
consequences of altered splicing and to explore the therapeutic potential of targeting this
fundamental process in cancer. Further research into the precise downstream targets of T025-
mediated splicing changes will continue to unravel novel mechanisms of cancer progression
and identify new vulnerabilities for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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